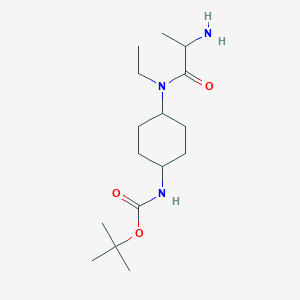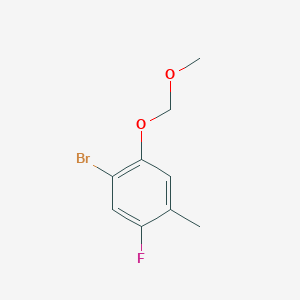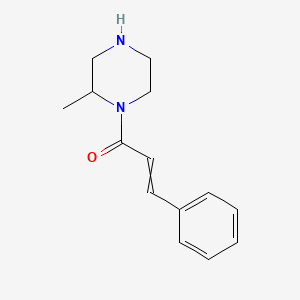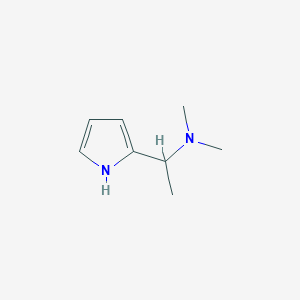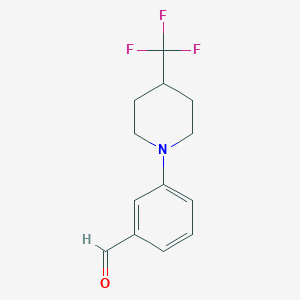
8-(Ethylsulfonyl)octan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethanesulfonyl-octan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by the presence of an ethanesulfonyl group attached to an octan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethanesulfonyl-octan-1-ol typically involves the reaction of octan-1-ol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \rightarrow \text{C}8\text{H}{17}\text{OSO}_2\text{C}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: Industrial production of 8-Ethanesulfonyl-octan-1-ol may involve large-scale sulfonation processes where octan-1-ol is reacted with ethanesulfonyl chloride in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethanesulfonyl-octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfonate ester.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonate esters.
Reduction: Formation of sulfides.
Substitution: Formation of substituted ethanesulfonyl derivatives.
Aplicaciones Científicas De Investigación
8-Ethanesulfonyl-octan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modifying biological molecules and studying their interactions.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethanesulfonyl-octan-1-ol involves its interaction with molecular targets through its sulfonyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, thereby influencing their activity and function. The specific pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Octan-1-ol: A fatty alcohol with a similar carbon chain length but lacks the ethanesulfonyl group.
Ethanesulfonyl chloride: Contains the sulfonyl group but lacks the octan-1-ol backbone.
Sulfonate esters: Compounds with similar sulfonyl functional groups but different alkyl chains.
Uniqueness: 8-Ethanesulfonyl-octan-1-ol is unique due to the combination of its long carbon chain and the presence of both hydroxyl and ethanesulfonyl functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propiedades
Fórmula molecular |
C10H22O3S |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
8-ethylsulfonyloctan-1-ol |
InChI |
InChI=1S/C10H22O3S/c1-2-14(12,13)10-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3 |
Clave InChI |
KNGJEUPVEKZNNG-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



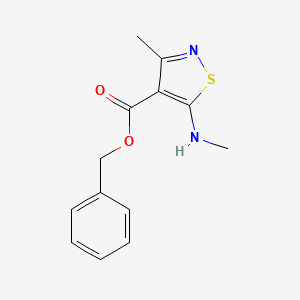
![Methyl 3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)acrylate](/img/structure/B14772738.png)
![(2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B14772750.png)
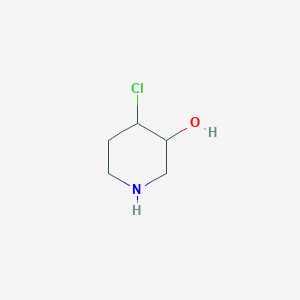
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)

![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
